molecular formula C21H16ClNO3 B2434611 N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE CAS No. 627071-22-1

N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE

Cat. No.: B2434611
CAS No.: 627071-22-1
M. Wt: 365.81
InChI Key: WGXLLBAYEWGKCD-PKNBQFBNSA-N
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Description

N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Prop-2-enoyl Moiety: This step involves the aldol condensation of an appropriate aldehyde and ketone to form the enone structure.

    Coupling Reactions: The final coupling of the furan ring, chlorophenyl group, and prop-2-enoyl moiety is achieved through a series of condensation reactions, often under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides, thiols.

Scientific Research Applications

N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.

    Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biochemical assays.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In the case of receptor binding, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE: Characterized by its unique combination of a furan ring, chlorophenyl group, and acetamide moiety.

    N-[4-[(E)-3-[5-(3-bromophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    N-[4-[(E)-3-[5-(3-methylphenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[4-[(E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c1-14(24)23-18-7-5-15(6-8-18)20(25)11-9-19-10-12-21(26-19)16-3-2-4-17(22)13-16/h2-13H,1H3,(H,23,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXLLBAYEWGKCD-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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